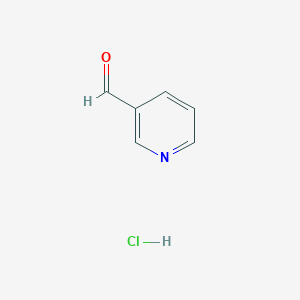
Nicotinaldehydehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinaldehydehydrochloride is a chemical compound derived from nicotinaldehyde, which is a precursor in the biosynthesis of nicotinamide adenine dinucleotide (NAD)
Preparation Methods
Synthetic Routes and Reaction Conditions: Nicotinaldehydehydrochloride can be synthesized through the reaction of nicotinaldehyde with hydrochloric acid. The reaction typically involves the following steps:
- Dissolving nicotinaldehyde in an appropriate solvent such as ethanol.
- Adding hydrochloric acid to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Isolating the product by filtration and drying.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques to ensure high yield and purity. These methods could include:
- Continuous flow reactors to maintain optimal reaction conditions.
- Use of automated systems for precise control of reagent addition and temperature.
- Implementation of purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Nicotinaldehydehydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to nicotinic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction to nicotinalcohol using reducing agents such as sodium borohydride.
Substitution: Formation of nicotinaldehyde derivatives through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Nicotinic acid.
Reduction: Nicotinalcohol.
Substitution: Various nicotinaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Nicotinaldehydehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in NAD biosynthesis and its potential effects on cellular metabolism.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of nicotinaldehydehydrochloride involves its role as a precursor in NAD biosynthesis. It is converted to nicotinamide adenine dinucleotide through the Preiss-Handler pathway, which involves the following steps:
- Nicotinaldehyde is converted to nicotinic acid.
- Nicotinic acid is then converted to nicotinic acid mononucleotide.
- Finally, nicotinic acid mononucleotide is converted to NAD.
This pathway is crucial for maintaining cellular energy metabolism and redox balance. This compound’s ability to replenish NAD levels makes it a potential therapeutic agent for conditions characterized by NAD depletion .
Comparison with Similar Compounds
Nicotinaldehyde: The parent compound, used in similar applications but lacks the hydrochloride component.
Nicotinic acid: Another NAD precursor with similar biological roles.
Nicotinamide: A form of vitamin B3, also involved in NAD biosynthesis.
Uniqueness: Nicotinaldehydehydrochloride is unique due to its specific role in NAD biosynthesis and its potential therapeutic applications. Its hydrochloride form may offer advantages in terms of solubility and stability compared to its parent compound, nicotinaldehyde.
Properties
Molecular Formula |
C6H6ClNO |
|---|---|
Molecular Weight |
143.57 g/mol |
IUPAC Name |
pyridine-3-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C6H5NO.ClH/c8-5-6-2-1-3-7-4-6;/h1-5H;1H |
InChI Key |
ZDMMTAAULATCPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



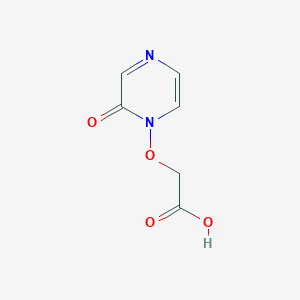

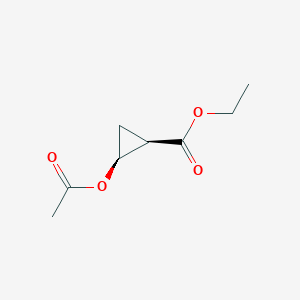

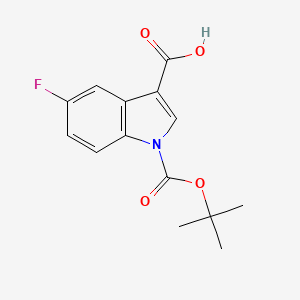
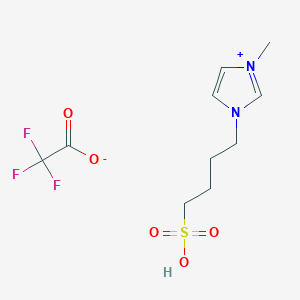
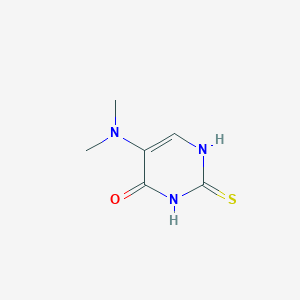
![[5-[5,6-Difluoro-2-propyl-7-(5-trimethylstannylthiophen-2-yl)benzotriazol-4-yl]thiophen-2-yl]-trimethylstannane](/img/structure/B13117560.png)
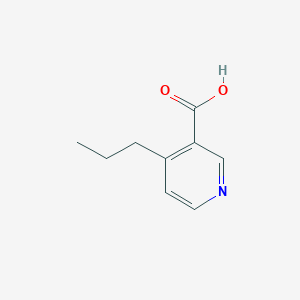
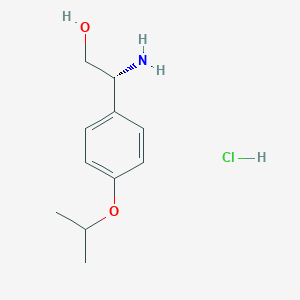
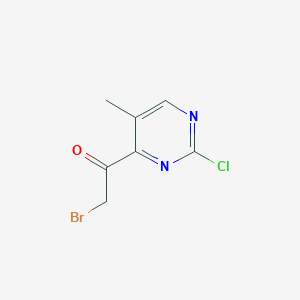
![7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B13117580.png)
![6-Iodo-N-methylbenzo[d]thiazol-2-amine](/img/structure/B13117585.png)
